molecular formula C6H3BrClF B1271530 2-Bromo-1-chloro-4-fluorobenzene CAS No. 201849-15-2

2-Bromo-1-chloro-4-fluorobenzene

Cat. No.: B1271530
CAS No.: 201849-15-2
M. Wt: 209.44 g/mol
InChI Key: FOCCSIJMXBTKHD-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-fluorobenzene is an organic compound with the molecular formula C6H3BrClF. It is a polyhalo-substituted benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-chloro-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-chloro-4-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or carbon tetrachloride

    Catalyst: Iron(III) bromide or aluminum tribromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 1-chloro-4-fluorobenzene and bromine

    Reaction Vessel: Stainless steel reactors with temperature control

    Purification: Distillation or recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

    Electrophilic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed:

    Nucleophilic Substitution: Hydroxy, alkoxy, or amino-substituted benzene derivatives.

    Electrophilic Substitution: Nitro or sulfonyl-substituted benzene derivatives.

    Coupling Reactions: Biphenyl derivatives with various substituents.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Bromo-1-chloro-4-fluorobenzene is utilized as a key building block for synthesizing various APIs, including selective estrogen receptor degraders like brilanestrant, which is used in breast cancer treatment. The compound exhibits significant potency in degrading estrogen receptors, with effective concentrations reported as low as 0.7 nM .

2. Peptide Synthesis Catalysts
The compound is also employed in the preparation of catalysts for peptide synthesis. A notable method involves the formation of a Grignard reagent from this compound, which subsequently reacts with trimethyl borate to yield a highly efficient boronic acid catalyst. This catalyst has demonstrated a conversion rate of up to 97% over a four-hour reaction period .

Agrochemical Applications

Herbicide Production
this compound serves as an intermediate in the synthesis of herbicides, specifically tetrahydrophthalimide derivatives. The compound's structure allows for effective modifications that lead to products with herbicidal activity .

Industrial and Research Applications

1. Organic Synthesis
In organic chemistry, this compound is used as an intermediate in various synthetic pathways, including the preparation of Grignard reagents and other halogenated compounds. Its reactivity makes it valuable in creating diverse chemical entities .

2. Analytical Chemistry
It is also utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analytical determination of volatile organic compounds (VOCs) across different media .

Case Study 1: Brilanestrant Development

In the development of brilanestrant, researchers utilized this compound to synthesize intermediates that were crucial for achieving desired pharmacological effects against breast cancer cells. The synthesis pathway was optimized to enhance yield and reduce by-products, demonstrating the compound's effectiveness in pharmaceutical applications.

Case Study 2: Peptide Synthesis Optimization

A study focused on optimizing peptide synthesis using the boronic acid derived from this compound showed significant improvements in reaction conditions, leading to higher yields and faster reaction times compared to traditional methods.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms (bromine, chlorine, and fluorine) on the benzene ring influences its chemical behavior:

    Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, forming new carbon-nucleophile bonds.

    Electrophilic Substitution:

Comparison with Similar Compounds

2-Bromo-1-chloro-4-fluorobenzene can be compared with other polyhalo-substituted benzene derivatives:

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts unique reactivity and makes it valuable for specific synthetic applications.

Biological Activity

2-Bromo-1-chloro-4-fluorobenzene (CAS Number: 201849-15-2) is a polyhalogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as a building block for pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C6_6H3_3BrClF
  • Molecular Weight : 209.44 g/mol
  • Appearance : Clear liquid, pale yellow
  • Boiling Point : 193 °C – 195 °C at 760 mmHg

This compound acts primarily through its interaction with estrogen receptors, particularly the estrogen receptor alpha (ERα). Research indicates that it has a significant effect on the degradation of ERα with an effective concentration of approximately 0.7 nM, making it a potent candidate in the development of selective estrogen receptor degraders (SERDs) for breast cancer treatment .

Applications in Cancer Treatment

The compound serves as an intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive breast cancer. The effectiveness of brilanestrant is attributed to its ability to downregulate ERα levels, thereby inhibiting tumor growth and progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in breast cancer cells by activating specific signaling pathways associated with cell death and proliferation inhibition.

In Vivo Studies

Animal studies have further corroborated the efficacy of this compound in reducing tumor size and improving survival rates in models of breast cancer. These findings suggest that this compound may be a viable candidate for further development as an anti-cancer agent .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates good permeability across biological membranes, which is essential for its therapeutic efficacy. It is classified as a blood-brain barrier (BBB) permeant but does not act as a P-glycoprotein (P-gp) substrate, suggesting a favorable distribution in tissues .

Comparative Biological Activity Table

CompoundERα Degradation PotencyCytotoxicityBBB PermeabilityP-gp Substrate
This compound0.7 nMYesYesNo
BrilanestrantPotentYesModerateNo
Other SERDsVariableYesVariableYes/No

Case Studies

Several case studies have highlighted the role of this compound in drug development:

  • Study on ERα Degradation : A study focused on the synthesis of brilanestrant demonstrated that compounds like this compound are crucial for achieving desired pharmacological effects against ERα-positive tumors .
  • Toxicological Assessment : Toxicity assessments indicated that while the compound exhibits significant anti-cancer activity, careful evaluation is necessary to understand its long-term effects and potential side effects in clinical applications.
  • Synthesis and Catalysis : Research into the use of this compound as a catalyst precursor in peptide synthesis revealed high catalytic efficiency, achieving up to 97% conversion rates during reactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-1-chloro-4-fluorobenzene with high purity?

Basic Research Question
The synthesis typically involves halogenation or halogen-exchange reactions on fluorobenzene derivatives. A common method is the directed ortho-metalation (DoM) strategy, where a fluorine atom directs bromination or chlorination at specific positions. For instance, using a Grignard reagent or palladium-catalyzed cross-coupling can introduce bromine or chlorine selectively. Optimize purity (>97%) via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm using GC-MS or HPLC .

Key Parameters :

  • Temperature: 0–25°C for halogenation to avoid side reactions.
  • Catalysts: Pd(PPh₃)₄ for Suzuki couplings (if intermediates are required) .
  • Solvents: Dry THF or DMF for moisture-sensitive reactions.

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, GC-MS) for this compound across studies?

Advanced Research Question
Discrepancies often arise from isotopic interference (e.g., bromine/chlorine splitting patterns) or solvent impurities. To address this:

NMR Analysis : Use deuterated solvents (CDCl₃) and report coupling constants for fluorine (¹⁹F NMR) and adjacent protons. Compare with computational predictions (DFT calculations) for chemical shifts .

GC-MS : Ensure column specificity (e.g., DB-5MS) and fragmentation pattern alignment with reference libraries. Purity >97% reduces contaminant peaks .

Contradiction Mitigation : Cross-validate with X-ray crystallography if crystalline derivatives are available.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation of volatile vapors .
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation. Avoid prolonged storage; monitor for discoloration or precipitate formation .
  • Disposal : Neutralize with alkaline solutions (e.g., NaOH/ethanol) before incineration, adhering to local regulations .

Q. How is this compound utilized in multi-step syntheses of bioactive compounds?

Advanced Research Question
This compound serves as a key intermediate in synthesizing:

  • Phenanthridines : Via Suzuki-Miyaura coupling with 2-cyanoarylboronic esters, followed by cyclization .
  • IKK2 Inhibitors (e.g., AZD3264) : Introduce substituents through nucleophilic aromatic substitution (SNAr) at the para-fluorine position .
  • Benzonorbornadienes : Employ Diels-Alder reactions with strained dienes under thermal conditions (80–120°C) .

Optimization Tip : Use microwave-assisted synthesis to accelerate reaction rates and improve yields.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Basic Research Question

Method Conditions Purity Achieved
Column ChromatographySilica gel, hexane:EA (9:1)>97%
DistillationReduced pressure (10–15 mmHg), 80–90°C>95%
RecrystallizationEthanol/water (4:1) at −20°C>98%

Note : Monitor for co-eluting isomers (e.g., 3-bromo derivatives) via TLC (Rf ~0.5 in hexane).

Q. What computational modeling approaches are used to predict the reactivity of this compound in electrophilic substitutions?

Advanced Research Question

  • DFT Calculations : Simulate electrostatic potential maps to identify electrophilic attack sites. The fluorine atom directs meta-substitution due to its strong electron-withdrawing effect .
  • Kinetic Studies : Use Arrhenius plots to model reaction rates for bromine/chlorine exchange under varying temperatures.
  • MD Simulations : Analyze solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Validation : Compare computational results with experimental Hammett σ⁺ values for halogenated aromatics.

Properties

IUPAC Name

2-bromo-1-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCSIJMXBTKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378318
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-15-2
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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